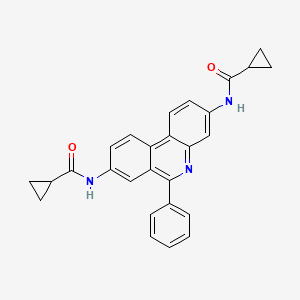![molecular formula C18H16ClN5O2 B4326810 7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline](/img/structure/B4326810.png)
7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline
Overview
Description
7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline is a chemical compound that has been widely used in scientific research. It is a member of the quinoline family and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline involves the inhibition of DNA synthesis in bacterial and fungal cells. It also inhibits the replication of viruses by binding to viral proteins. In cancer cells, it induces apoptosis and inhibits the growth of cancer cells by interfering with cell cycle progression.
Biochemical and Physiological Effects:
7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA synthesis, such as DNA polymerase and topoisomerase. It also inhibits the activity of enzymes involved in viral replication, such as reverse transcriptase and protease. In cancer cells, it induces apoptosis and inhibits the activity of enzymes involved in cell cycle progression, such as cyclin-dependent kinases.
Advantages and Limitations for Lab Experiments
7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline has several advantages for lab experiments. It is easy to synthesize and has a high purity and yield. It is also stable under a wide range of conditions and has a long shelf life. However, it also has some limitations. It is toxic to mammalian cells at high concentrations and requires special handling and disposal procedures. It is also relatively expensive compared to other compounds used in lab experiments.
Future Directions
There are several future directions for research on 7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline. One area of interest is the development of new derivatives of the compound with improved therapeutic properties. Another area of interest is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer and infectious diseases. Additionally, further studies are needed to elucidate the compound's mechanism of action and to determine its safety and efficacy in clinical trials.
Scientific Research Applications
7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent activity against a wide range of pathogens, including bacteria, fungi, and viruses. It has also been investigated for its potential use as an anticancer agent, due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
7-chloro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2/c19-13-3-4-14-15(12-13)20-7-5-16(14)22-8-10-23(11-9-22)18-17(24(25)26)2-1-6-21-18/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWXLMJUOBFOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C4=C(C=CC=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[6-methoxy-3'-(1H-pyrazol-3-yl)-3-biphenylyl]-1,3-thiazol-2-amine](/img/structure/B4326727.png)
![3-[1-methyl-4-(3-nitrophenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid](/img/structure/B4326732.png)
![6-(3,4-dimethylphenyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326734.png)
![6-(4-chlorophenyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326765.png)

![1-allyl-1'-(2-methyl-5-nitrophenyl)-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4326783.png)
![N-[5-methyl-3'-(1H-pyrazol-3-yl)-2-biphenylyl]propanamide](/img/structure/B4326791.png)
![4,6-dimethyl-2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B4326796.png)
![3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1-(3,5-dimethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4326801.png)
![ethyl 4-{3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4326815.png)
![N-[2-(diethylamino)ethyl]-2-(6H-indolo[2,3-b]quinoxalin-6-yl)acetamide](/img/structure/B4326817.png)
![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4326818.png)
![3'-acetyl-5'-(4-nitrobenzyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one](/img/structure/B4326824.png)
![4-benzyl-6-(2,4-dichlorophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B4326826.png)